N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide is an organic compound with a complex structure, characterized by the presence of dichlorophenoxy and methylbenzenesulfonamide groups
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, primarily target broadleaf weeds by causing uncontrolled growth .
Mode of Action
It is likely to be similar to that of 2,4-dichlorophenoxyacetic acid, which is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
Biochemical Pathways
It is likely that the compound affects the pathways related to plant growth and development, similar to other phenoxy herbicides .
Result of Action
Similar compounds are known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Similar compounds are known to be used in a variety of environments, including food, feed and non-food crops, fallow land, non-agricultural areas, aquatic areas, and forestry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorophenoxyethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural elements.
N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine: Another compound with a similar dichlorophenoxy group but different functional groups.
2-(2,4-Dichlorophenoxy)ethyl ether: Shares the dichlorophenoxy group but has an ether linkage instead of a sulfonamide.
Uniqueness
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide is unique due to its combination of the dichlorophenoxy and methylbenzenesulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-11-2-5-13(6-3-11)22(19,20)18-8-9-21-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXHWRQNCPECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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